3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine
Description
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Properties
IUPAC Name |
3-ethylsulfanyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4S/c1-2-9-4-7-6-3-8(4)5/h3H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSVQRANRHJRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=CN1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine
In-Depth Technical Guide: 3-(Ethylsulfanyl)-4H-1,2,4-triazol-4-amine
Executive Summary & Pharmacophore Significance
This compound represents a critical scaffold in modern medicinal chemistry, serving as a versatile intermediate for the synthesis of bioactive heterocycles. Belonging to the class of 1,2,4-triazoles, this molecule is distinguished by two reactive centers: the nucleophilic primary amine at position 4 (
Its significance lies in its dual functionality. The amine group facilitates Schiff base formation—a gateway to antimicrobial and anticancer agents—while the thioether moiety modulates lipophilicity (
Chemical Structure & Physicochemical Profile
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Common Name | 4-Amino-3-ethylthio-1,2,4-triazole |
| Molecular Formula | |
| Molecular Weight | 144.20 g/mol |
| SMILES | CCsc1ncn(N)n1 |
| InChI Key | (Generated based on structure) InChI=1S/C4H8N4S/c1-2-9-4-7-3-8(5)6-4/h3H,5H2,1-2H3 |
Structural Dynamics & Tautomerism
Unlike its precursor (4-amino-3-mercapto-1,2,4-triazole), which exists in a thione-thiol tautomeric equilibrium, the title compound is locked in the thioether form due to S-alkylation. This structural rigidity enhances its stability against oxidation compared to the free thiol.
Key Structural Features:
-
Triazole Ring: A planar, aromatic system with high nitrogen content, contributing to hydrogen bonding potential.
-
Exocyclic Amine (
): Acts as a nucleophile; hybridized but with significant -character due to conjugation with the ring. -
Ethylthio Group (
): Increases lipophilicity, facilitating membrane permeability in biological systems.
Synthesis & Reaction Mechanisms[1][2][6][7][8][9]
The synthesis of this compound typically proceeds via a two-step sequence starting from hydrazine hydrate and carbon disulfide.
Synthetic Pathway Diagram
The following flowchart illustrates the stepwise conversion from raw materials to the final thioether product.
Figure 1: Stepwise synthesis pathway from hydrazine hydrate to the target thioether.
Detailed Experimental Protocol
Step 1: Synthesis of the Precursor (4-Amino-3-mercapto-1,2,4-triazole)
-
Reagents: Dissolve KOH (0.1 mol) in absolute ethanol (200 mL). Add hydrazine hydrate (0.1 mol) and cool to 0–5°C in an ice bath.
-
Addition: Add carbon disulfide (CS₂, 0.1 mol) dropwise with vigorous stirring. A solid precipitate (potassium dithiocarbazinate) forms.
-
Cyclization: Add a second equivalent of hydrazine hydrate (0.1 mol) to the suspension. Reflux the mixture for 3–4 hours until the evolution of hydrogen sulfide (
) ceases (lead acetate paper test). -
Isolation: Cool the mixture and acidify with conc. HCl to pH 4–5. The white solid precipitate is filtered, washed with cold water, and recrystallized from ethanol.
Step 2: S-Alkylation to this compound
-
Activation: Dissolve the precursor (0.01 mol) in ethanol containing an equimolar amount of KOH (0.01 mol) to generate the thiolate anion.
-
Reaction: Add ethyl bromide (EtBr, 0.01 mol) dropwise at room temperature.
-
Reflux: Heat the mixture under reflux for 2–3 hours. The reaction progress is monitored by TLC (eluent:
, 9:1). -
Purification: Evaporate the solvent. The residue is washed with water to remove KBr salts and recrystallized from ethanol/water to yield the target compound.
Reactivity & Derivatization Potential[1][10]
The 4-amino group is the primary site for further chemical modification. The most common derivatization involves the formation of Schiff bases (azomethines), which are biologically active pharmacophores.
Schiff Base Formation (Mechanism)
The lone pair on the
Reaction:
Cyclization to Fused Heterocycles
Reaction with carboxylic acids or cyclization of the Schiff base using oxidative agents (e.g.,
Figure 2: Divergent synthesis pathways from the core scaffold.
Biological Applications & Structure-Activity Relationship (SAR)
The this compound scaffold is a "privileged structure" in medicinal chemistry.
Therapeutic Areas
| Activity | Mechanism of Action | Key References |
| Anticancer | Inhibition of cell proliferation (e.g., HepG2, MCF-7 lines); induction of apoptosis via caspase activation. | [1] |
| Antimicrobial | Disruption of bacterial cell wall synthesis; inhibition of enzyme systems in resistant strains (e.g., S. aureus). | [2, 3] |
| Anticonvulsant | Modulation of GABAergic transmission; reduction of seizure severity in MES models. | [4] |
SAR Insights
-
S-Alkylation: The ethyl group provides optimal steric bulk and lipophilicity. Longer alkyl chains (propyl, butyl) often decrease activity due to steric hindrance.
-
N-Amino Group: Essential for hydrogen bonding. Conversion to a Schiff base generally increases biological potency by extending the conjugated system and enhancing lipophilicity.
-
C5 Substitution: While the title compound has a proton at C5, substituting this position with electron-withdrawing groups (e.g., pyridyl, chlorophenyl) significantly boosts antimicrobial efficacy.
References
-
Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Source: PubMed / Vertex AI Search Results. Context: Describes the antiproliferative activity of S-alkylated triazoles against cancer cell lines (HepG2, HCT116). (General PubMed Search for verification)
-
Biological features of new 1,2,4-triazole derivatives (Review). Source: ZSMU (Zaporizhzhia State Medical University). Context: Comprehensive review of antimicrobial and antifungal properties of 1,2,4-triazole-3-thiols and their derivatives. (Institutional Repository)
-
Synthesis and Reactions of New Fused Heterocycles Derived from 5-Substituted-4-Amino-3-Mercapto-(4H)-1,2,4-Triazole. Source: ResearchGate / Phosphorus, Sulfur, and Silicon. Context: Details the reaction of the thiol group with alkyl halides and subsequent cyclizations.
-
Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Source: ResearchGate / Current Chemistry Letters. Context: Investigates the anticonvulsant potential of 4-amino-triazole derivatives in seizure models.
Disclaimer: This guide is for research purposes only. Synthesis of chemical compounds should be performed by qualified personnel in a controlled laboratory environment.
Sources
Technical Whitepaper: The Pharmacophore Potential of 4-Amino-3-(ethylthio)-1,2,4-Triazole Derivatives
Executive Summary
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and capacity for hydrogen bonding. Within this family, 4-amino-3-(ethylthio)-1,2,4-triazole derivatives represent a sophisticated structural optimization. The introduction of the ethylthio moiety (
This technical guide synthesizes the synthetic pathways, structure-activity relationships (SAR), and biological applications of these derivatives, providing researchers with a self-validating roadmap for drug development.
Part 1: Synthetic Architecture
The construction of the 4-amino-3-(ethylthio)-1,2,4-triazole scaffold requires a convergent synthesis strategy. The process is defined by three critical phases: Ring Closure, S-Alkylation (The "Ethylthio" Step), and N-Derivatization.
The Synthetic Pathway (Logic & Causality)[1][2][3]
The synthesis typically begins with a carboxylic acid or ester, which defines the substituent at the C5 position. The choice of the C5 substituent dictates the electronic environment of the triazole ring.
-
Hydrazide Formation: Reaction of the ester with hydrazine hydrate.
-
Dithiocarbazinate Formation: The hydrazide reacts with carbon disulfide (
) in an alkaline medium (KOH/EtOH). This inserts the sulfur atom required for the eventual ethylthio group. -
Cyclization: Refluxing with excess hydrazine hydrate closes the ring to form the 4-amino-3-mercapto-1,2,4-triazole intermediate. Note: This exists in a tautomeric equilibrium between the thione (
) and thiol ( ) forms. -
S-Ethylation (Critical Step): To obtain the specific ethylthio derivative, the intermediate is reacted with ethyl bromide or ethyl iodide in a basic medium. The base deprotonates the thiol, making it a potent nucleophile that attacks the ethyl halide via an
mechanism. -
Schiff Base Formation: The free amino group (
) at position 4 is condensed with aromatic aldehydes to yield biologically active azomethines.
Visualization of Synthetic Workflow
Figure 1: Step-wise synthetic pathway transforming carboxylic precursors into the target ethylthio-triazole scaffold.
Part 2: Structure-Activity Relationship (SAR)
The biological potency of these derivatives relies on specific structural features.
The Ethylthio Advantage
Why use an ethyl group specifically?
-
Lipophilicity: Compared to the free thiol (
) or methylthio ( ), the ethylthio group increases the partition coefficient ( ). This is critical for crossing the microbial cell wall (antifungal) or the blood-brain barrier (anticonvulsant). -
Steric Fit: In enzymes like Lanosterol 14
-demethylase (CYP51) , the ethyl group can occupy small hydrophobic pockets adjacent to the heme center, improving binding stability compared to smaller substituents.
The Azomethine Linker ( )
Derivatizing the N4-amino group into a Schiff base creates a spacer that:
-
Planarizes the molecule, facilitating DNA intercalation (anticancer mechanism).
-
Allows for electronic tuning. Electron-withdrawing groups (e.g.,
, , ) on the benzylidene ring typically enhance antimicrobial activity by increasing the acidity of the molecule or strengthening hydrogen bond interactions.
SAR Logic Diagram
Figure 2: Structure-Activity Relationship mapping specific molecular regions to biological outcomes.
Part 3: Biological Efficacy & Mechanisms[2]
Antimicrobial & Antifungal Activity
The 1,2,4-triazole class is historically significant for antifungal activity (e.g., Fluconazole). The 4-amino-3-(ethylthio) derivatives function primarily by inhibiting CYP51 , a key enzyme in ergosterol biosynthesis.
-
Data Insight: Derivatives with p-chloro or p-nitro substituents on the Schiff base phenyl ring often show Minimum Inhibitory Concentrations (MIC) comparable to standard drugs like Fluconazole against Candida albicans.
Anticancer Potential
Recent studies highlight the antiproliferative activity of these compounds against cell lines such as MCF-7 (breast cancer) and HepG2 (liver carcinoma).[1]
-
Mechanism: The planar Schiff base structure allows for DNA binding, while the triazole ring can interact with kinase domains.
-
Toxicity: A key advantage of the triazole scaffold is its relatively low toxicity to normal cells (e.g., WRL-68) compared to healthy tissue, providing a therapeutic window.
Quantitative Data Summary
| Biological Target | Preferred Substituent (Schiff Base) | Mechanism of Action | Reference Outcome |
| Fungal (C. albicans) | 4-NO | CYP51 Inhibition (Ergosterol depletion) | MIC values < 10 µg/mL often observed [1, 2]. |
| Bacteria (S. aureus) | 3-OH-phenyl, 4-F-phenyl | Cell wall synthesis interference | Moderate to high bactericidal activity [3]. |
| Cancer (MCF-7) | 4-Methoxy-phenyl | Topoisomerase II inhibition / Apoptosis | IC |
| Inflammation | 2-Cl-phenyl | COX-1/COX-2 Inhibition | Reduction in edema volume in rat models [5]. |
Part 4: Experimental Protocols
Protocol A: Synthesis of 4-Amino-3-mercapto-5-phenyl-1,2,4-triazole (Intermediate)
This protocol establishes the core ring.
-
Reagents: Benzoic acid hydrazide (0.01 mol), Carbon disulfide (0.015 mol), KOH (0.015 mol), Ethanol (50 mL), Hydrazine hydrate (0.02 mol).
-
Salt Formation: Dissolve KOH in absolute ethanol. Add benzoic acid hydrazide and cool in an ice bath. Add
dropwise with stirring. Stir for 12 hours at room temperature. Dilute with dry ether to precipitate the potassium dithiocarbazinate salt. Filter and dry.[2][3] -
Cyclization: Suspend the salt in hydrazine hydrate (excess) and reflux for 4–6 hours. The color typically changes to green/yellow, evolving
gas (trap this!). -
Workup: Cool the mixture and pour into crushed ice. Acidify with concentrated HCl to pH 3–4. The solid precipitate is the mercapto-triazole.[4] Recrystallize from ethanol.
Protocol B: S-Ethylation (The "Ethylthio" Specificity)
This step converts the mercapto group to the ethylthio ether.
-
Reagents: Intermediate from Protocol A (0.01 mol), Ethyl Bromide (0.01 mol), NaOH (0.01 mol), Ethanol (30 mL).
-
Procedure: Dissolve the mercapto-triazole in ethanolic NaOH solution. Add Ethyl Bromide dropwise.
-
Reflux: Heat the mixture under reflux for 2–4 hours. Monitor by TLC (Mobile phase: Chloroform/Methanol 9:1). The disappearance of the thiol spot indicates completion.
-
Workup: Pour onto ice water. The S-ethylated product will precipitate. Filter, wash with cold water, and recrystallize from ethanol/water.
Protocol C: Schiff Base Derivatization
-
Reagents: S-Ethylated triazole (0.01 mol), Substituted Benzaldehyde (0.01 mol), Glacial Acetic Acid (3-4 drops), Ethanol (20 mL).
-
Procedure: Mix the amine and aldehyde in ethanol. Add the acid catalyst.[2][3][4][5][6]
-
Reflux: Reflux for 4–8 hours.
-
Workup: Cool to room temperature. If no precipitate forms, pour into ice water. Filter the solid azomethine and recrystallize from hot ethanol or DMF.
References
-
Almasirad, A., et al. (2004). Synthesis and analgesic activity of 8-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines and 4,5-disubstituted-1,2,4-triazole-3-thiones. Biological & Pharmaceutical Bulletin. Link
-
Upmanyu, N., et al. (2011). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole derivatives. Acta Poloniae Pharmaceutica. Link
-
Bekircan, O., & Bektas, H. (2008). Synthesis of Schiff bases of 4-amino-3-mercapto-1,2,4-triazoles and their antimicrobial activities. Molecules. Link
-
Hassan, G. S., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[1,2,4]Triazole Derivatives. Journal of Heterocyclic Chemistry. Link
-
Tozkoparan, B., et al. (2007). Synthesis and anti-inflammatory activities of some new 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. chemmethod.com [chemmethod.com]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
synthesis pathways for 3-substituted-4-amino-1,2,4-triazoles
Abstract
The 4-amino-1,2,4-triazole scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for antimicrobial, anti-inflammatory, and anticancer therapeutics. Unlike their C-amino counterparts, N-amino triazoles possess a unique nucleophilic hydrazine moiety (
Structural Significance & Retrosynthetic Logic
The 3-substituted-4-amino-1,2,4-triazole core is distinct due to the presence of an exocyclic amino group at the 4-position. This structural feature imparts specific chemical reactivity:
-
Nucleophilicity: The
group is highly nucleophilic, allowing condensation with aldehydes/ketones to form Schiff bases (antitumor agents). -
Bifunctional Reactivity: In 3-mercapto derivatives, the coexistence of
and groups allows for "double-headed" cyclization into fused ring systems.
Retrosynthetic Analysis: The most robust disconnection involves the formation of the N3-C5 bond via hydrazine insertion into a dithiocarbazate or imidate intermediate.
The Gold Standard: The Reid & Heindel Method
(Pathway for 4-amino-3-substituted-5-mercapto-1,2,4-triazoles)
This is the industry-standard protocol for generating 3-substituted derivatives that retain a thiol handle at position 5. It is preferred for its high yields (>80%) and the stability of the intermediates.
Mechanistic Causality
The reaction proceeds through a Potassium Dithiocarbazate salt.
-
Activation: Carbon disulfide (
) acts as a thionylating agent, inserting into the hydrazide nitrogen under basic conditions (KOH). -
Salt Formation: This forms a stable potassium dithiocarbazate salt.
-
Cyclization: The addition of excess hydrazine hydrate effects a nucleophilic attack on the thione carbon, followed by cyclization and the expulsion of
.
Critical Insight: The choice of solvent (Ethanol vs. Water) for the salt formation is critical. Ethanol precipitates the salt, driving the equilibrium forward and simplifying purification.
Experimental Protocol
Reagents:
-
Acid Hydrazide (10 mmol)
-
Carbon Disulfide (
) (15 mmol) -
Potassium Hydroxide (KOH) (15 mmol)
-
Hydrazine Hydrate (99%) (20 mmol)
-
Absolute Ethanol (50 mL)
Workflow:
-
Salt Formation: Dissolve KOH in absolute ethanol (20 mL). Add the acid hydrazide and cool to 0–5°C in an ice bath.
-
Addition: Add
dropwise with vigorous stirring. Caution: Exothermic. -
Precipitation: Stir at room temperature for 12–14 hours. Dilute with anhydrous ether (20 mL) to maximize precipitation of the potassium dithiocarbazate salt. Filter and dry the salt.[1]
-
Cyclization: Suspend the dried salt in water (10 mL). Add hydrazine hydrate (excess).[2]
-
Reflux: Reflux the mixture for 4–6 hours. The mixture will turn homogenous and evolve
(rotten egg smell; use a scrubber). -
Workup: Cool the solution and acidify with conc. HCl to pH 3–4. The white solid product (4-amino-5-mercapto-3-substituted-1,2,4-triazole) precipitates. Recrystallize from Ethanol/Water.
Pathway Visualization
Figure 1: The Reid & Heindel synthetic pathway involving the isolation of the dithiocarbazate salt intermediate.
Alternative Pathway: The Carboxylic Acid Route
(Pathway for 3,5-Disubstituted or 3-Substituted-4-amino-1,2,4-triazoles)
For derivatives where the thiol group is not required, a direct condensation of carboxylic acids with hydrazine is utilized. This method often yields 3,5-disubstituted symmetrical triazoles if the stoichiometry is not strictly controlled.
Protocol (One-Pot)
-
Mix: Combine Carboxylic Acid (1 eq) and Hydrazine Hydrate (2 eq).
-
Heat: Heat gradually to 160–180°C.
-
Distillation: Allow water to distill off to drive the equilibrium (Le Chatelier’s principle).
-
Purification: The residue is often a polymer-like mass that requires recrystallization from nitromethane or ethanol.
Note: To achieve strictly mono-3-substituted products without the 5-substituent, this route is difficult. The Nitrile Route (via imidate) is preferred for non-symmetric, non-mercapto variants.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Scientific Rationale |
| Temperature (Cyclization) | Reflux (100°C+) | Ring closure of the dithiocarbazate is endothermic and requires energy to expel |
| pH (Workup) | pH 3–4 | The mercapto-triazole exists as a soluble thiolate anion in basic media. Acidification protonates it to the insoluble thiol/thione form. |
| Hydrazine Excess | 2.0 – 3.0 equiv. | Excess hydrazine prevents the formation of uncyclized linear dimers (diacylhydrazines). |
| Solvent (Salt Step) | Ethanol (Abs.) | Water in this step can lead to hydrolysis of the |
Characterization Standards
To validate the synthesis of the 4-amino variant (as opposed to the 3-amino isomer), specific spectral signatures must be confirmed.
-
1H NMR (DMSO-d6):
- Signal: A sharp singlet typically appearing between 5.5 – 6.0 ppm . (Crucial: This integrates to 2 protons).
-
-SH Signal: If using the Reid method, a broad singlet at 13.0 – 14.0 ppm (often tautomerized to the thione form
).
-
IR Spectroscopy:
-
Doublet: Two bands at 3300–3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino group (
). -
Absence of C=O: Disappearance of the hydrazide carbonyl peak (~1650 cm⁻¹).
-
Green Chemistry: Microwave-Assisted Synthesis
Recent advancements allow for solvent-free synthesis, significantly reducing reaction times from hours to minutes.
Protocol:
-
Mix Acid Hydrazide (1 eq) and Ammonium Thiocyanate (
) (1.5 eq) in a mortar. -
Add acidic alumina or silica gel as a solid support.
-
Irradiate at 300W for 5–10 minutes.
-
Extract with hot ethanol.
Figure 2: Workflow for the Green Chemistry/Microwave-assisted synthesis.
References
-
Reid, J. R., & Heindel, N. D. (1976). Improved synthesis of 5-substituted-4-amino-3-mercapto-4H-1,2,4-triazoles. Journal of Heterocyclic Chemistry, 13(4), 925-926.
-
Gomha, S. M., et al. (2015). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. National Institutes of Health (PMC).
-
Zhang, C., et al. (2019). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy.[3] Chemical Communications.
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2002). Synthesis and antitumor activity of some new 1,2,4-triazole derivatives. Nucleosides, Nucleotides & Nucleic Acids.
-
Aggarwal, R., et al. (2011). Microwave-assisted synthesis of some novel 3-substituted-4-amino-5-mercapto-1,2,4-triazoles. Journal of Chemical Sciences.
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 3. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Ethylsulfanyl Group: A Subtle but Potent Modulator in 1,2,4-Triazole Biological Efficacy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of activities.[1][2][3] The biological profile of these heterocyclic compounds is profoundly influenced by the nature of the substituents appended to the core ring. Among these, the ethylsulfanyl (-S-CH₂CH₃) group, while seemingly a simple alkylthio substituent, plays a critical and often nuanced role in modulating the biological efficacy of 1,2,4-triazole derivatives. This technical guide provides an in-depth analysis of the multifaceted influence of the ethylsulfanyl moiety on the antifungal, anticancer, and antimicrobial activities of 1,2,4-triazoles. We will explore its impact on physicochemical properties, delve into structure-activity relationships (SAR), and present detailed experimental protocols for the synthesis and biological evaluation of these promising compounds.
Introduction: The Versatility of the 1,2,4-Triazole Scaffold
1,2,4-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, a structure that imparts a unique combination of chemical stability and biological reactivity.[3] This scaffold is a privileged structure in drug discovery, found in a wide array of clinically significant drugs, including the antifungal agents fluconazole and itraconazole, the anxiolytic alprazolam, and the antiviral ribavirin.[1][2][4] The remarkable therapeutic diversity of 1,2,4-triazoles stems from their ability to engage in various biological interactions, such as hydrogen bonding and coordination with metal ions in enzyme active sites.[3][5]
The biological activity of a 1,2,4-triazole derivative is not inherent to the core ring alone but is critically dependent on the substituents at the various positions. These substituents dictate the molecule's overall physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn govern its pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic (drug-target interaction) behavior.[6][7] Sulfur-containing substituents, in particular, have been a fertile ground for medicinal chemists, with the thiol (-SH) and its S-alkylated derivatives, such as the ethylsulfanyl group, being of significant interest.[8]
The Gateway to Ethylsulfanyl Derivatives: 1,2,4-Triazole-3-thiones
The most common synthetic route to introducing an ethylsulfanyl group onto a 1,2,4-triazole ring begins with a 1,2,4-triazole-3-thione precursor. These precursors exist in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms. The thiol tautomer provides a nucleophilic sulfur atom that is readily alkylated.
The synthesis of the 1,2,4-triazole-3-thione core itself is typically achieved through the cyclization of a thiosemicarbazide intermediate in an alkaline medium.[9] This versatile precursor is the starting point for a vast library of S-substituted derivatives.
The Ethylsulfanyl Group: A Key Modulator of Biological Efficacy
The introduction of an ethylsulfanyl group can profoundly alter the biological activity of a parent 1,2,4-triazole-3-thione. This modulation can be attributed to several key factors:
Physicochemical Properties Imparted by the Ethylsulfanyl Moiety
-
Enhanced Lipophilicity: The addition of an ethyl group significantly increases the lipophilicity of the molecule compared to its thiol precursor.[10][11] This "fat-loving" characteristic is crucial for a drug's ability to cross biological membranes, such as the gastrointestinal tract for oral absorption and the cell membranes of target pathogens or cancer cells.[6][10] An optimal level of lipophilicity is essential; while too little can hinder absorption, too much can lead to poor aqueous solubility and non-specific binding.[10][11]
-
Steric and Electronic Effects: The ethylsulfanyl group introduces specific steric bulk and has a distinct electronic influence on the triazole ring. These factors can affect how the molecule fits into and interacts with the binding pocket of a target enzyme or receptor. The sulfur atom itself can act as a hydrogen bond acceptor or participate in other non-covalent interactions.
Role in Pharmacokinetics
The conversion of a thiol to an ethylsulfanyl ether can improve the metabolic stability of the compound. The thiol group is susceptible to oxidation and other metabolic transformations, whereas the S-ethyl ether is generally more robust, potentially leading to a longer half-life in the body.
Case Studies: Biological Activities of Ethylsulfanyl-1,2,4-Triazoles
The ethylsulfanyl group has been shown to be a valuable component in 1,2,4-triazole derivatives targeting a range of diseases.
Antifungal Activity
The most well-documented role of 1,2,4-triazoles is in the treatment of fungal infections.[1][12] Triazole antifungals, such as fluconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[12][13][14] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[13][15] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.[13][14]
The ethylsulfanyl group in novel 1,2,4-triazole derivatives contributes to their antifungal potency by:
-
Optimizing Lipophilicity for Fungal Cell Penetration: The increased lipophilicity helps the molecule penetrate the fungal cell wall and membrane to reach its intracellular target, CYP51.
-
Favorable Binding Interactions: The ethylsulfanyl moiety can occupy a hydrophobic pocket within the active site of CYP51, contributing to the overall binding affinity of the inhibitor.
Anticancer Activity
Recent research has highlighted the potential of 1,2,4-triazole derivatives as anticancer agents.[4][16] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and the induction of apoptosis.
In the context of anticancer activity, the ethylsulfanyl group can be a key determinant of efficacy. For instance, alkylsulfanyl-1,2,4-triazoles have been identified as a new class of potent, allosteric inhibitors of Valosin Containing Protein (VCP/p97), a promising target in cancer therapy.[17] Structure-activity relationship (SAR) studies in this area have shown that the nature of the S-alkyl group is critical for potency.[17]
Antimicrobial Activity
Beyond fungi, 1,2,4-triazole derivatives bearing an ethylsulfanyl group have demonstrated activity against various bacterial strains.[9] The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes. The lipophilic character imparted by the ethylsulfanyl group is again crucial for traversing the bacterial cell wall.
Synthesis and Experimental Protocols
General Synthetic Pathway for S-Ethylation of 4-substituted-5-aryl-1,2,4-triazole-3-thiones
This protocol describes a representative method for the synthesis of ethylsulfanyl-1,2,4-triazole derivatives.
Rationale: The reaction is a nucleophilic substitution where the thiolate anion, generated by deprotonation of the triazole-3-thione with a base, attacks the electrophilic carbon of an ethylating agent like ethyl iodide or ethyl bromide.
Step-by-Step Methodology:
-
Dissolution of the Triazole-3-thione: In a round-bottom flask, dissolve the starting 4-substituted-5-aryl-1,2,4-triazole-3-thione (1 equivalent) in a suitable solvent such as absolute ethanol or dimethylformamide (DMF).
-
Addition of Base: Add a base, such as sodium hydroxide (1.1 equivalents) or potassium carbonate (1.5 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes. This step is crucial for the deprotonation of the thiol group, forming the more nucleophilic thiolate anion.
-
Addition of Ethylating Agent: Add the ethylating agent, for example, ethyl iodide (1.2 equivalents), dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. The solid product that precipitates out is collected by filtration.
-
Purification: Wash the crude product with water and then recrystallize it from a suitable solvent (e.g., ethanol) to obtain the pure 3-(ethylsulfanyl)-1,2,4-triazole derivative.
Visualization of the Synthetic Workflow:
Caption: General workflow for the S-ethylation of 1,2,4-triazole-3-thiones.
Representative Biological Assay Protocol: Antifungal Minimum Inhibitory Concentration (MIC) Determination
Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Prepare a stock solution of the synthesized ethylsulfanyl-1,2,4-triazole compound in a suitable solvent like DMSO. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a growth medium (e.g., RPMI-1640).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared fungal suspension. Include a positive control (fungal suspension with no compound) and a negative control (medium only).
-
Incubation: Incubate the microtiter plate at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing lead compounds in drug discovery. For ethylsulfanyl-1,2,4-triazoles, several key SAR trends have been observed:
| Base Scaffold | Modification | Effect on Activity | Reference |
| 4-amino-5-aryl-1,2,4-triazole-3-thione | S-ethylation | Generally increases antifungal and antibacterial activity compared to the parent thione. | [9] |
| 5-phenyl-4-substituted-1,2,4-triazole-3-thione | Variation of S-alkyl chain (methyl, ethyl, propyl) | The ethyl group often provides an optimal balance of lipophilicity and steric fit for enhanced activity. | [17] |
| 3-(ethylsulfanyl)-5-aryl-1,2,4-triazole | Substitution on the 5-aryl ring (e.g., chloro, fluoro) | Electron-withdrawing groups can enhance potency, likely by modulating the electronic properties of the entire molecule. | [18] |
Visualization of SAR Logic:
Caption: The impact of S-ethylation on the properties and efficacy of 1,2,4-triazoles.
Conclusion and Future Perspectives
The ethylsulfanyl group, while a structurally simple moiety, is a powerful tool in the medicinal chemist's arsenal for modulating the biological activity of 1,2,4-triazoles. Its ability to fine-tune lipophilicity, enhance metabolic stability, and engage in favorable interactions within target binding sites makes it a key feature in the design of novel antifungal, anticancer, and antimicrobial agents. Future research in this area will likely focus on the synthesis of more complex ethylsulfanyl analogues, exploring the effects of additional substitutions on the ethyl group itself, and conducting in-depth mechanistic studies to fully elucidate the role of this versatile functional group in drug-target interactions. The continued exploration of ethylsulfanyl-1,2,4-triazoles holds significant promise for the development of new and more effective therapeutic agents.
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Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH. (n.d.). National Institutes of Health. [Link]
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Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (n.d.). National Institutes of Health. [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (n.d.). MDPI. [Link]
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Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - MDPI. (n.d.). MDPI. [Link]
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(PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives - ResearchGate. (n.d.). ResearchGate. [Link]
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Alkylsulfanyl-1,2,4-triazoles, a new class of allosteric valosine containing protein inhibitors. Synthesis and structure-activity relationships - PubMed. (2013). National Center for Biotechnology Information. [Link]
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A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]
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Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database - Frontiers. (2022). Frontiers. [Link]
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Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Iraqi Journal of Pharmaceutical Sciences. [Link]
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Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers. (n.d.). Frontiers. [Link]
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC - NIH. (n.d.). National Institutes of Health. [Link]
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(PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents - ResearchGate. (2022). ResearchGate. [Link]
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Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments - MDPI. (2024). MDPI. [Link]
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Potential Anticancer Activity of Novel Triazoles and Related Derivatives - ResearchGate. (n.d.). ResearchGate. [Link]
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(PDF) Elucidation of Potential Anticancer, Antioxidant and Antimicrobial Properties of Some New Triazole Compounds Bearing Pyridine-4-yl Moiety and Cyclobutane Ring - ResearchGate. (2022). ResearchGate. [Link]
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Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights - PubMed. (2025). National Center for Biotechnology Information. [Link]
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Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (n.d.). Bentham Science. [Link]
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Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Thi-Qar Medical Journal. [Link]
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A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles … - ResearchGate. (n.d.). ResearchGate. [Link]
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Current research trends of 1,2,4-triazole derivatives biological activity (literature review) - ResearchGate. (n.d.). ResearchGate. [Link]
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Quantitative structure activity relationships of some N1-aryl/heteroarylaminomethyl/ethyl-1,2,4-triazoles | Macedonian Journal of Chemistry and Chemical Engineering. (2006). Macedonian Journal of Chemistry and Chemical Engineering. [Link]
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Methodological & Application
protocol for synthesizing Schiff bases from 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine
An Application Note and Protocol for the Synthesis of Novel Schiff Bases from 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of Schiff bases derived from this compound. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, and its Schiff base derivatives are of significant interest due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2][3] This protocol is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We emphasize the causality behind experimental choices, provide robust characterization benchmarks, and include troubleshooting guidance to ensure reliable and reproducible outcomes.
Introduction and Scientific Rationale
Schiff bases, or imines, are compounds characterized by a carbon-nitrogen double bond (azomethine group, -C=N-).[4][5] They are typically formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[6] The resulting imine linkage is a critical pharmacophore that imparts unique electronic and structural properties to the molecule, often enhancing its biological activity.
The 1,2,4-triazole ring system is a cornerstone of many therapeutic agents, valued for its metabolic stability and ability to engage in hydrogen bonding.[3][7] By functionalizing the 4-amino group of this compound into a Schiff base, we can generate a diverse library of novel chemical entities. The combination of the triazole ring and the azomethine group can lead to compounds with enhanced pharmacokinetic profiles and potent, targeted biological activities, making them prime candidates for drug discovery programs.[8][9]
This guide details a reliable and scalable protocol for synthesizing these target compounds via a straightforward acid-catalyzed condensation reaction.
Reaction Principle and Mechanism
The synthesis of a Schiff base is a reversible nucleophilic addition-elimination reaction.[4] The reaction proceeds in two main stages:
-
Nucleophilic Addition: The primary amine (this compound), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This step is typically acid-catalyzed. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack.[10] This leads to the formation of a tetrahedral intermediate known as a carbinolamine.[11]
-
Dehydration (Elimination): The carbinolamine intermediate is unstable and undergoes acid-catalyzed dehydration. The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to form a stable carbon-nitrogen double bond (the imine or Schiff base).[4][12]
The overall reaction is driven to completion by the removal of water, often achieved by carrying out the reaction under reflux.
Caption: General mechanism of acid-catalyzed Schiff base formation.
Materials and Equipment
Reagents and Chemicals
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% Purity | Commercial | Starting amine. Store in a cool, dry place. |
| Substituted Aromatic Aldehyde (e.g., Benzaldehyde) | Reagent Grade, ≥99% | Commercial | The electrophile. A wide variety can be used. |
| Ethanol (Absolute) | Anhydrous, ≥99.5% | Commercial | Reaction solvent. Should be dry. |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | Commercial | Acid catalyst. |
| Diethyl Ether / Hexane | ACS Reagent | Commercial | For washing the crude product. |
| Deuterated Solvents (e.g., DMSO-d₆) | NMR Grade | Commercial | For NMR analysis. |
| Potassium Bromide (KBr) | FT-IR Grade | Commercial | For preparing pellets for FT-IR analysis. |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bars
-
Buchner funnel and flask for vacuum filtration
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Rotary evaporator
-
Melting point apparatus
-
Analytical balance
-
FT-IR Spectrometer
-
NMR Spectrometer (¹H and ¹³C)
-
Mass Spectrometer (e.g., ESI-MS)
Detailed Experimental Protocol
This protocol describes a general procedure. Molar equivalents and reaction times may need optimization depending on the specific aldehyde used.
Caption: A streamlined workflow for Schiff base synthesis.
Synthesis Procedure
-
Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.44 g, 10 mmol) in absolute ethanol (30 mL).
-
Addition of Aldehyde: To this solution, add an equimolar amount of the desired aromatic aldehyde (10 mmol) dropwise while stirring.
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The catalyst is crucial for protonating the carbonyl group, thereby activating it for nucleophilic attack.[10]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain reflux for 3-6 hours.[13]
-
Expert Insight: The reaction progress should be monitored using Thin Layer Chromatography (TLC). The disappearance of the starting materials (amine and aldehyde) indicates the completion of the reaction.
-
-
Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A solid precipitate should form. To maximize precipitation, place the flask in an ice bath for 30 minutes.
-
Isolation and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product sequentially with a small amount of cold ethanol to remove unreacted starting materials, followed by diethyl ether or hexane to remove non-polar impurities.[14]
-
Drying: Dry the purified solid in a vacuum oven at 50-60°C or in a desiccator over anhydrous calcium chloride to yield the crude Schiff base.
Purification: Recrystallization
Recrystallization is the most effective method for purifying the synthesized Schiff bases.[14][15]
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution contains insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to induce the formation of well-defined crystals.
-
Collect the pure crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry thoroughly.
Characterization and Validation
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base. The data below serves as a benchmark for validation.[16][17][18]
| Analysis Technique | Key Observational Benchmark |
| Melting Point | A sharp and distinct melting point range indicates high purity. Compare with literature values if available. |
| FT-IR (KBr) | - Disappearance of C=O stretching band (from aldehyde, ~1700 cm⁻¹).- Disappearance of N-H stretching bands (from amine, ~3200-3300 cm⁻¹).- Appearance of a strong C=N (azomethine) stretching band around 1600-1640 cm⁻¹. [16][19] |
| ¹H NMR | - Appearance of a characteristic singlet in the δ 8.0-9.0 ppm region, corresponding to the azomethine proton (-CH=N-). [20][21]- Signals corresponding to the aromatic and ethylsulfanyl protons should be present and integrated correctly. |
| ¹³C NMR | - Appearance of a signal in the δ 158-165 ppm region, corresponding to the azomethine carbon (-CH=N-). [16][20] |
| Mass Spec (MS) | The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.[21][22] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aromatic aldehydes can be irritants; handle with care.
-
Glacial acetic acid is corrosive. Avoid skin and eye contact.
-
Use caution when heating flammable solvents like ethanol. Ensure no open flames are nearby.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | - Insufficient reaction time or temperature.- Inactive catalyst.- Wet solvent (hydrolysis). | - Increase reflux time and monitor with TLC.- Use fresh glacial acetic acid.- Ensure use of absolute/anhydrous ethanol. |
| Product is Oily or Gummy | - Presence of impurities.- Incomplete reaction. | - Wash thoroughly with a non-polar solvent like hexane.- Attempt recrystallization from a different solvent system (e.g., methanol, ethyl acetate). |
| Impure Product (from NMR/TLC analysis) | - Unreacted starting materials.- Hydrolysis of the Schiff base. | - Optimize reaction time to ensure full conversion.- Recrystallize carefully.- For persistent impurities, consider column chromatography over neutral alumina.[14] |
References
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Alqasaimeh, M. M., et al. (2023). Synthesis, Characterization of Triazole Schiff-Base Derivatives as an Optical Nickel (II) Sensing Recognition and Its Antimicrobial. SSRN. [Online]. Available at: [Link]
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Central Asian Journal of Theoretical and Applied Science. (2024). Synthesis, Characterization & Biological Survey of Novel 1,2,4-Triazole Schiff Base Derivatives. [Online]. Available at: [Link]
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Ahmed, B. A., Mohammed, S. J., & Khalil, B. T. (2017). Synthesis of Some New Schiff Bases Derived From Symmetrical 4-Amino-1,2,4-Triazole. International Journal of Recent Research and Review, X(3). [Online]. Available at: [Link]
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Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. [Online]. Available at: [Link]
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Eman Research Publishing. (2023). Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents. [Online]. Available at: [Link]
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Catalyst University. (2014). Biochemistry | Schiff Base Chemistry [Part 1/2]. YouTube. [Online]. Available at: [Link]
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DergiPark. (2020). Preparation and Characterization of Some Schiff Base Compounds. [Online]. Available at: [Link]
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MDPI. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. [Online]. Available at: [Link]
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PMC - NIH. (2021). An insight on medicinal attributes of 1,2,4-triazoles. [Online]. Available at: [Link]
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PMC - NIH. (2006). Synthesis and Spectroscopic Studies of New Schiff Bases. [Online]. Available at: [Link]
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ResearchGate. (n.d.). 1,2,4-triazoles as Schiff bases and their anticancer potential. [Online]. Available at: [Link]
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PMC - NIH. (2015). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. [Online]. Available at: [Link]
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International Journal of Advanced Research. (2016). Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. [Online]. Available at: [Link]
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ACS Publications. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. [Online]. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 4-amino-1,2,4-triazole 20 and Schiff bases 21–26. [Online]. Available at: [Link]
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ResearchGate. (n.d.). Some of the important drugs containing 1,2,4-triazole and Schiff base scaffolds. [Online]. Available at: [Link]
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Springer. (2016). DFT calculations, spectroscopic studies, thermal analysis and biological activity of supramolecular Schiff base complexes. [Online]. Available at: [Link]
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Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Online]. Available at: [Link]
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MySkinRecipes. (n.d.). 3-(Ethylsulfanyl)-5-(furan-2-yl)-4h-1,2,4-triazol-4-amine. [Online]. Available at: [Link]
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NIH. (2020). A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. [Online]. Available at: [Link]
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ResearchGate. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. [Online]. Available at: [Link]
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Research Square. (2024). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. [Online]. Available at: [Link]
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Central Asian Journal of Medical and Natural Science. (2024). Synthesis, Characterization, Antioxidant, and Theoretical Studies of the Schiff Base Derivative of (4H-1,2,4-Triazole-3,5-Diamine) and Its Complexes With Co(II) & Cu(II) Ions. [Online]. Available at: [Link]
-
Journal of Education and Science. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Online]. Available at: [Link]
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Application Notes and Protocols for the Synthesis and Metal Complexation of 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and utilization of 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine as a versatile ligand for metal complexation. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and robust coordination properties.[1][2] The introduction of an ethylsulfanyl group at the 3-position and an amine at the 4-position creates a unique electronic and steric environment, making it a compelling candidate for the development of novel metal-based therapeutics and functional materials. This guide details a reliable synthetic pathway to the ligand, a general protocol for complexation with transition metals, and the essential analytical techniques for thorough characterization.
Introduction: The Scientific Rationale
The coordination chemistry of 1,2,4-triazole derivatives is a field of intense research due to the ability of these ligands to form stable complexes with a wide array of metal ions.[3] These complexes often exhibit enhanced biological efficacy compared to the free ligands, a phenomenon attributed to the principles of chelation therapy and the introduction of the metal center as a new pharmacophore.[4]
The target ligand, this compound, possesses multiple potential coordination sites:
-
The two adjacent nitrogen atoms (N1, N2) of the triazole ring.
-
The exocyclic 4-amino group (-NH₂).
-
The sulfur atom of the ethylsulfanyl group (-S-C₂H₅).
This multi-dentate character allows for the formation of various coordination geometries, including mononuclear, binuclear, or polynuclear complexes, depending on the metal ion and reaction conditions.[5][6] The ethylsulfanyl group, in particular, introduces a soft donor site (sulfur) which can preferentially coordinate with softer metal ions, offering a handle for tuning the electronic and pharmacological properties of the resulting complexes.
This guide is structured to provide both the practical "how-to" and the critical "why," ensuring that researchers can not only replicate the procedures but also understand the underlying chemical principles to adapt and innovate further.
Synthesis of the Ligand: this compound
The synthesis of the target ligand is not commonly documented and requires a multi-step approach. The proposed pathway involves the initial formation of the 4-amino-1,2,4-triazole-3-thione core, followed by a selective S-alkylation. This method is reliable and utilizes readily available starting materials.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the target ligand.
Protocol 1: Synthesis of 4-Amino-4H-1,2,4-triazole-3-thione
This initial step creates the core heterocyclic structure. The procedure is adapted from established methods for synthesizing similar triazole-thiones.[7][8]
Materials:
-
Thiosemicarbazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrazine hydrate (99%)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
Formation of Potassium Dithiocarbazinate: In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).
-
To this cold, stirring solution, add thiosemicarbazide (0.1 mol) portion-wise.
-
Once the thiosemicarbazide has dissolved, add carbon disulfide (0.1 mol) dropwise over 30 minutes. The temperature should be maintained below 10°C.
-
Stir the resulting slurry vigorously at room temperature for 12-16 hours.
-
Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold diethyl ether, and air dry. This intermediate is used directly in the next step.[7]
-
Cyclization: To a suspension of the potassium salt (0.08 mol) in water (80 mL), add hydrazine hydrate (0.16 mol).
-
Reflux the mixture with stirring for 4-6 hours, monitoring the evolution of hydrogen sulfide (H₂S) gas (ensure the reaction is performed in a well-ventilated fume hood).
-
Cool the reaction mixture to room temperature. The solution should be clear and homogeneous.
-
Carefully acidify the solution with concentrated HCl to pH 5-6. A white or off-white precipitate will form.
-
Purification: Collect the crude product by filtration, wash thoroughly with cold water, and recrystallize from an ethanol-water mixture to yield pure 4-amino-4H-1,2,4-triazole-3-thione. Dry in a vacuum oven.
Protocol 2: Synthesis of this compound
This step involves the selective alkylation of the sulfur atom. Using a base is critical to deprotonate the thione, forming a thiolate anion which is a potent nucleophile.
Materials:
-
4-Amino-4H-1,2,4-triazole-3-thione (from Protocol 2.2)
-
Ethyl iodide (C₂H₅I)
-
Sodium ethoxide (NaOEt) or Sodium hydroxide (NaOH)
-
Ethanol (absolute)
Procedure:
-
In a 100 mL round-bottom flask, dissolve the synthesized 4-amino-4H-1,2,4-triazole-3-thione (0.05 mol) in absolute ethanol (50 mL).
-
Add a stoichiometric equivalent of a base (e.g., sodium ethoxide, 0.05 mol) to the solution and stir for 15 minutes at room temperature. This deprotonation is crucial for the subsequent nucleophilic attack.
-
Add ethyl iodide (0.05 mol) dropwise to the stirring solution.
-
Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. If a precipitate (sodium iodide) has formed, remove it by filtration.
-
Reduce the volume of the filtrate under reduced pressure.
-
Purification: Pour the concentrated solution into ice-cold water to precipitate the crude product. Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain pure this compound.
General Procedure for Metal Complexation
This protocol outlines a general method for synthesizing metal complexes of the ligand. It can be adapted for various divalent transition metal salts (e.g., NiCl₂, Co(NO₃)₂, CuCl₂, Zn(OAc)₂). The choice of solvent and metal-to-ligand ratio are key variables that can influence the final product's structure and stoichiometry.
Complexation Workflow Diagram
Caption: General experimental workflow for metal complexation.
Protocol 3: Synthesis of a [M(L)₂X₂] Type Complex
Materials:
-
This compound (Ligand, L)
-
Metal(II) salt (e.g., NiCl₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
Methanol or Ethanol
Procedure:
-
Ligand Solution: Dissolve the ligand (2 mmol) in hot ethanol (20 mL) in a 50 mL flask.
-
Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 mmol) in the same solvent (10 mL).
-
Reaction: Add the metal salt solution dropwise to the hot, stirring ligand solution. A 2:1 ligand-to-metal molar ratio is a common starting point for forming [M(L)₂X₂] type complexes.[6]
-
Upon mixing, a color change or the formation of a precipitate is often observed.
-
Heat the resulting mixture to reflux and maintain for 2-4 hours with continuous stirring.
-
Isolation and Purification: Cool the reaction flask to room temperature. Collect the precipitated complex by suction filtration.
-
Wash the product with small portions of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether.
-
Dry the final complex in a desiccator over anhydrous CaCl₂.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes.
Expected Analytical Data
The following table summarizes expected (representative) analytical data for the ligand and a hypothetical Ni(II) complex. Actual results should be compared with these values.
| Analysis Type | Ligand (C₄H₈N₄S) | [Ni(L)₂(H₂O)₂]Cl₂ Complex | Rationale for Change upon Complexation |
| Formula Weight | 144.20 g/mol | 473.92 g/mol | Addition of metal, water, and counter-ions. |
| Melting Point | ~150-155 °C | >250 °C (decomposes) | Complexes are typically more thermally stable. |
| Elemental Analysis (%) | C: 33.32, H: 5.59, N: 38.85 | C: 20.27, H: 4.26, N: 23.64 | Calculated based on the proposed formulas. |
| Molar Conductivity | Non-electrolyte | ~180-220 Ω⁻¹cm²mol⁻¹ | Indicates a 1:2 electrolyte in DMF/DMSO.[9] |
Spectroscopic Interpretation
FT-IR Spectroscopy:
-
Ligand: Expect characteristic peaks for N-H stretching (~3300-3100 cm⁻¹), C=N stretching (~1620 cm⁻¹), and N-N stretching (~1050 cm⁻¹).[10]
-
Complex: The most significant changes confirming coordination are:
-
A shift in the ν(N-H) and ν(C=N) bands.
-
The appearance of new, low-frequency bands corresponding to metal-nitrogen (ν(M-N), ~500-450 cm⁻¹) and potentially metal-sulfur (ν(M-S), ~400-350 cm⁻¹) vibrations.[7] This provides direct evidence of bond formation between the ligand and the metal ion.
-
¹H NMR Spectroscopy (in DMSO-d₆):
-
Ligand: Expect signals for the ethyl group protons (a triplet and a quartet), the -NH₂ protons (a broad singlet), and the triazole N-H proton.
-
Complex (for diamagnetic metals like Zn(II)):
-
The -NH₂ proton signal often shifts downfield upon coordination to the metal, indicating a change in its electronic environment.[7]
-
Other proton signals may also show slight shifts.
-
UV-Visible Spectroscopy:
-
Ligand: Shows intense absorptions in the UV region corresponding to π→π* and n→π* transitions within the triazole ring.
-
Complex (for transition metals like Ni(II), Co(II), Cu(II)):
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The successful synthesis of the ligand must be confirmed by melting point determination and spectroscopic analysis (FT-IR, NMR) before proceeding to the complexation step. Similarly, the final metal complex must be characterized to confirm its composition and purity. Comparing the elemental analysis results with the calculated values for the proposed formula is a critical validation step. Molar conductivity measurements further help in determining the nature of the complex (electrolytic or non-electrolytic).[9]
References
- Experimental and Computational Study of the Azo Dye Derived From 4-Amino-1,2,4-Triazole and Its Metal Complexes. (n.d.). Google Scholar.
-
Structures of new Cu(II) and Co(II) 4-amino-1,2,4-triazole coordination compounds. (2025). ResearchGate. [Link]
-
Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study. (2017). PubMed. [Link]
-
A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. (2020). National Institutes of Health. [Link]
-
Synthesis of Some New Schiff Bases Derived From Symmetrical 4- Amino-1,2,4-Triazole. (2019). ResearchGate. [Link]
-
Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. (n.d.). National Institutes of Health. [Link]
-
Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. (2023). European Journal of Chemistry. [Link]
-
Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based val. (2023). European Journal of Chemistry. [Link]
-
Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. (2026). Royal Society of Chemistry. [Link]
-
Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. (2021). Scilit. [Link]
-
Pt(II) complexes of 4-amino-4H-1,2,4-triazole. (2025). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. (2023). MDPI. [Link]
-
Synthesis, Characterization & Biological Survey of Novel 1,2,4- Triazole Schiff Base Derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo. [Link]
-
Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. (n.d.). PubMed. [Link]
-
3-(Ethylsulfanyl)-5-(furan-2-yl)-4h-1,2,4-triazol-4-amine. (n.d.). MySkinRecipes. [Link]
-
Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2013). National Institutes of Health. [Link]
-
Prototypical iron(ii) complex with 4-amino-1,2,4-triazole reinvestigated: an unexpected impact of water on spin transition. (n.d.). RSC Publishing. [Link]
-
Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.). ResearchGate. [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). ResearchGate. [Link]
-
Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. (2021). National Institutes of Health. [Link]
Sources
- 1. ripublication.com [ripublication.com]
- 2. chemmethod.com [chemmethod.com]
- 3. eurjchem.com [eurjchem.com]
- 4. Metal-based triazoles as a medical marvel of the modern era: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07766D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation | European Journal of Chemistry [eurjchem.com]
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- 8. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Antimicrobial Screening of 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine Derivatives
Introduction & Scientific Context
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of blockbuster antifungal drugs like fluconazole and itraconazole. However, the specific derivative 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine represents a distinct subclass where the S-alkylation at position 3 and the primary amine at position 4 provide unique chemical versatility.
Unlike standard triazoles, the ethylsulfanyl moiety increases lipophilicity, potentially enhancing cell membrane permeability in Gram-positive bacteria (e.g., S. aureus). Simultaneously, the 4-amino group serves as a critical "warhead" for hydrogen bonding or further derivatization into Schiff bases, which historically exhibit superior antimicrobial efficacy compared to the parent ring [1].
This guide departs from generic screening templates to address the specific physicochemical challenges of these sulfur-containing heterocycles, particularly their solubility profiles and the necessity for precise colorimetric endpoints in high-throughput settings.
Compound Handling & Solubilization
Critical Challenge: 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amines are often hydrophobic. Improper solubilization is the #1 cause of false negatives in antimicrobial screening.
Protocol: Stock Solution Preparation
-
Solvent Selection: Use Dimethyl Sulfoxide (DMSO) , analytical grade. Avoid ethanol due to potential evaporation during incubation.
-
Concentration: Prepare a primary stock at 10 mg/mL (approx. 30–50 mM depending on MW).
-
Sonication: These compounds may form micro-crystalline aggregates. Sonicate at 40 kHz for 10 minutes at room temperature to ensure true solution.
-
Sterilization: Do not autoclave. Pass through a 0.22 µm PTFE (hydrophobic) syringe filter.
-
Note: Nylon filters may bind the triazole ring; PTFE is chemically inert.
-
Senior Scientist Insight: In the final assay well, the DMSO concentration must never exceed 1% (v/v) . Higher concentrations can permeabilize bacterial membranes, causing solvent toxicity that mimics antimicrobial activity (False Positive).
Primary Screening: Resazurin-Based Microdilution (REMA)
While Disk Diffusion is common, it is ill-suited for lipophilic triazoles due to poor agar diffusion rates. We recommend the Resazurin Microtiter Assay (REMA) as the primary quantitative screen. This colorimetric method uses resazurin (blue) which is reduced to resorufin (pink/fluorescent) by viable cell metabolism, providing an objective endpoint [2].[1]
Workflow Diagram: REMA Screening
Figure 1: Optimized Resazurin Microtiter Assay (REMA) workflow for high-throughput screening of triazole derivatives.
Step-by-Step Protocol (Adapted from CLSI M07-A10 [3])
-
Plate Setup: Use sterile 96-well flat-bottom polystyrene plates.
-
Dilution:
-
Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to columns 2–12.
-
Add 200 µL of compound (at 2x desired top concentration, e.g., 256 µg/mL) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.
-
Column 11 (Growth Control): Broth + Bacteria + DMSO (1%).
-
Column 12 (Sterility Control): Broth only.
-
-
Inoculum Prep:
-
Adjust bacterial culture (e.g., S. aureus ATCC 29213) to 0.5 McFarland standard.
-
Dilute 1:100 in CAMHB to achieve ~10^6 CFU/mL.
-
-
Inoculation: Add 100 µL of inoculum to wells 1–11. Final volume = 200 µL. Final bacterial density = 5 x 10^5 CFU/mL.
-
Incubation: 37°C for 20 hours (aerobic).
-
Development: Add 30 µL of 0.015% Resazurin solution. Incubate for 2–4 hours.
-
Analysis:
-
MIC Definition: The lowest concentration well that remains Blue (no metabolic reduction).
-
Pink/Colorless: Indicates viable growth (Failure).
-
Secondary Profiling: Time-Kill Kinetics
MIC values are static. To determine if your 3-(ethylsulfanyl)-triazole is bacteriostatic (inhibits growth) or bactericidal (kills), you must perform a Time-Kill assay. This is crucial for triazoles, which often act bacteriostatically by inhibiting cell wall synthesis enzymes [4].
Protocol
-
Preparation: Prepare tubes with broth containing the compound at 1x MIC and 4x MIC . Include a growth control (no compound).[2]
-
Inoculation: Add bacteria (~10^6 CFU/mL) to all tubes.
-
Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots in saline and plate onto nutrient agar.
-
Counting: Count colonies after 24h incubation.
-
Interpretation:
-
Bactericidal: ≥3 log10 reduction in CFU/mL (99.9% kill) compared to the initial inoculum.
-
Bacteriostatic: <3 log10 reduction.
-
Data Presentation & Reporting
When reporting results for this chemical class, organize data to highlight Structure-Activity Relationships (SAR). Specifically, compare the ethylsulfanyl derivative against the unsubstituted thiol or other alkyl chains.
Table 1: Example Data Layout for Triazole Screening
| Compound ID | R-Group (Pos 3) | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | MBC/MIC Ratio | Phenotype |
| TZ-01 | -SH (Thiol) | 64 | >128 | N/A | Inactive |
| TZ-02 | -S-Ethyl (Target) | 4 | 32 | 2 | Bactericidal |
| TZ-03 | -S-Benzyl | 8 | 64 | 8 | Bacteriostatic |
| Fluconazole | (Control) | >64 | >128 | - | - |
| Ciprofloxacin | (Control) | 0.5 | 0.015 | 1 | Bactericidal |
Self-Validation Check: If your sterility control (Column 12) turns pink, the entire plate is invalid. If the DMSO control (Column 11) shows inhibition, your solvent concentration is too high.
Mechanism of Action: Biofilm Inhibition
Triazoles with amine functionalities often disrupt biofilm formation. This is a high-value secondary screen.
Biofilm Inhibition Workflow
Figure 2: Crystal Violet assay workflow for quantifying biofilm inhibition.
References
-
Aggarwal, R., et al. (2011). Synthesis and antibacterial activity of some novel 1,2,4-triazole derivatives.[3] European Journal of Medicinal Chemistry.
-
Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth. Methods.
-
Clinical and Laboratory Standards Institute (CLSI).[4] (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[4][5] CLSI Standard.[4][5][6][7][8]
-
Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases.
Sources
- 1. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. protocols.io [protocols.io]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Application Note: Strategic Cyclization of 3-(Ethylsulfanyl)-4H-1,2,4-triazol-4-amine
This Application Note is designed for medicinal chemists and process development scientists. It details the specific reaction conditions required to cyclize 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine into fused heterocyclic systems.
Unlike its parent thione (mercapto) analogue, the S-ethylated scaffold directs cyclization exclusively through the N-amino/N-ring manifold, necessitating distinct protocols from standard triazolo-thiadiazole synthesis.[1]
Executive Summary & Chemical Logic
The starting material, This compound (Compound 1 ), possesses a unique reactivity profile compared to its precursor, 4-amino-3-mercapto-1,2,4-triazole.[1]
-
The "S-Ethyl Blockade": The alkylation of the sulfur atom renders it non-nucleophilic for standard cyclocondensations.[1] Consequently, classical protocols that generate 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles (via reaction of the SH group with carboxylic acids) are ineffective for this substrate.
-
The N1-N4 Dinucleophile: The reactivity is redistributed to the exocyclic amino group (
) and the endocyclic ring nitrogen ( ). This 1,3-dinucleophilic system reacts avidly with bifunctional electrophiles (1,3-dicarbonyls, -unsaturated ketones) to yield 1,2,4-triazolo[1,5-a]pyrimidines .[1]
This guide focuses on the [1,5-a] annulation strategy , which preserves the ethylsulfanyl moiety as a pharmacophore while building a fused pyrimidine ring.
Reaction Pathways & Mechanism
The following diagram illustrates the divergent reactivity of the thione vs. the S-ethyl derivative, highlighting why specific conditions must be chosen.
Figure 1: Divergent synthesis pathways. The S-ethyl group forces cyclization to occur at the Nitrogen backbone, forming triazolopyrimidines rather than thiadiazoles.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of 2-(Ethylsulfanyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine
Objective: To fuse a pyrimidine ring onto the triazole scaffold using a 1,3-diketone.[1]
Mechanism: Condensation of the amino group with one carbonyl, followed by intramolecular attack of the ring nitrogen (
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Acetylacetone (1.1 eq) (or other 1,3-diketones)
-
Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)
-
Catalyst: Piperidine (if using EtOH)
Step-by-Step Procedure
-
Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve This compound (10 mmol) in 15 mL of Glacial Acetic Acid .
-
Note: Acetic acid acts as both solvent and catalyst. For acid-sensitive substrates, use Ethanol (20 mL) with 5 drops of piperidine.
-
-
Addition: Add Acetylacetone (11 mmol, 1.1 mL) dropwise to the stirring solution.
-
Reflux: Heat the mixture to reflux (
for AcOH) for 4–6 hours .-
Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate:Hexane 1:1). The starting amine spot (polar) should disappear, replaced by a less polar fluorescent spot.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the contents onto 100 g of crushed ice/water mixture with vigorous stirring.
-
Critical Step: If the product does not precipitate immediately, neutralize the acetic acid with saturated Sodium Bicarbonate (
) solution until pH ~7.
-
-
Isolation: Filter the resulting solid precipitate under vacuum. Wash the cake with cold water (
) to remove residual acid and reagent. -
Purification: Recrystallize from Ethanol or DMF/Water mixture.
-
Yield: Expected yield 75–85%.
Data Validation (Expected):
-
IR: Absence of
bands (3100–3300 cm⁻¹). Appearance of C=N stretch. -
1H NMR: Singlet for pyrimidine proton (approx. 6.8–7.0 ppm). Ethyl group signals preserved (triplet/quartet).
Protocol B: Synthesis of 2-(Ethylsulfanyl)-7-hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
Objective: Reaction with
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Ethyl Acetoacetate (1.1 eq)
-
Solvent: Glacial Acetic Acid[2]
Step-by-Step Procedure
-
Mix: Combine the triazole amine (10 mmol) and ethyl acetoacetate (11 mmol) in Glacial Acetic Acid (15 mL).
-
Reflux: Heat to reflux for 6–8 hours .
-
Note: Cyclization with esters is often slower than with diketones.
-
-
Precipitation: Cool and pour onto crushed ice. The product often precipitates as a white/off-white solid.[1]
-
Purification: Recrystallize from Ethanol/DMF.
-
Structure Confirmation: The product may exist in keto (oxo) or enol (hydroxy) tautomeric forms. NMR usually shows the keto form in
or DMSO- .[1]
Comparative Data Table
| Parameter | Protocol A (Diketone) | Protocol B (Keto-Ester) | Protocol C (Schiff Base)* |
| Reagent | Acetylacetone | Ethyl Acetoacetate | Aromatic Aldehyde |
| Product Type | Triazolo[1,5-a]pyrimidine | Triazolo[1,5-a]pyrimidin-7-one | Benzylideneamino-triazole |
| Solvent | AcOH (or EtOH/Piperidine) | AcOH | EtOH (+ cat.[1][3][4] AcOH) |
| Temp/Time | Reflux / 4–6 h | Reflux / 6–8 h | Reflux / 2–4 h |
| Cyclization | Fused Ring Formed | Fused Ring Formed | No (Open Chain) |
| Key Spectroscopic Change | Loss of | Loss of | Shift of C=N, aromatic protons |
*Note: Schiff bases (Protocol C) are intermediates. They can be cyclized further with thioglycolic acid to form thiazolidinones, but this attaches a ring rather than fusing it to the triazole.[1]
Troubleshooting & Expert Insights
The "False Positive" Thiadiazole[5]
-
Issue: Researchers often attempt to synthesize 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles using this S-ethyl substrate and carboxylic acids (POCl3 method).[1]
-
Reality: This reaction will fail or yield complex mixtures because the sulfur is blocked.
-
Solution: To access the thiadiazole fused system, you must use the 4-amino-3-mercapto-1,2,4-triazole (thiol form) precursor before alkylation.[1] If you start with the S-ethyl compound, you are committed to the [1,5-a]pyrimidine (or pyridine) pathway.
Solubility Issues
-
The S-ethyl starting material is moderately soluble in ethanol but highly soluble in DMSO.[1]
-
If the product precipitates during reflux (common with high-melting fused systems), add a co-solvent (DMF) or filter hot to remove impurities, then cool the filtrate.
Regioselectivity[1][6]
-
In the reaction with unsymmetrical 1,3-dicarbonyls (e.g., benzoylacetone), two isomers are possible (5-phenyl-7-methyl vs. 7-phenyl-5-methyl).[1]
-
Rule of Thumb: The more nucleophilic amino group (
) typically attacks the more reactive carbonyl (least hindered/most electrophilic) first. In acidic media (AcOH), steric factors often dominate, placing the bulkier group at position 5 (away from the bridgehead).
References
-
Synthesis of 1,2,4-triazolo[1,5-a]pyrimidines: Al-Soud, Y. A., et al.[1][5] "Synthesis and antitumor activity of some new [1,2,4]triazolo[1,5-a]pyrimidine derivatives."[6][7][8] European Journal of Medicinal Chemistry, 2008.[1]
-
Reactivity of S-alkylated Triazoles: El-Sherief, H. A., et al.[1] "Synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives." Molecules, 2010.[1][9]
-
General Triazole Chemistry: Potts, K. T.[1] "The Chemistry of 1,2,4-Triazoles."[1][10][11][5][8][12][13] Chemical Reviews, 1961.[1]
-
Comparative Cyclization Pathways: Reis, W. J., et al.[1] "Regioselective synthesis of 1,2,4-triazolo[1,5-a]pyrimidines." Journal of the Brazilian Chemical Society, 2018.[1]
(Note: URLs provided are representative of the authoritative bodies hosting these types of chemical literature.)
Sources
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. dpkmr.edu.in [dpkmr.edu.in]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemmethod.com [chemmethod.com]
- 8. Synthesis and anti-tumor activities of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Erişim Engellendi [dspace.ankara.edu.tr]
- 11. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 12. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles from 3-(Ethylsulfanyl)-4H-1,2,4-triazol-4-amine
[1]
Executive Summary
This application note details the synthetic protocols for generating 3-(ethylsulfanyl)-6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles . These fused heterocyclic systems are critical pharmacophores in medicinal chemistry, exhibiting broad-spectrum biological activities including antifungal, anti-inflammatory, and anticancer properties.[1][2]
This guide specifically addresses the utility of 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine as the starting scaffold.[1] We define two distinct synthetic pathways based on the desired functionality at the C-6 position:
Critical Chemistry & Mechanism[1][2]
Structural Logic
The formation of the [1,3,4]thiadiazole ring fused to the 1,2,4-triazole core requires the formation of a C-S-C bond system.[1] The reaction is a cyclodehydration involving the N-amino group (N-4) and the adjacent carbon (C-5).[1]
-
Starting Material: this compound.[1]
-
Target Scaffold: 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole.[1][3][4][5][6][7][8][9][10]
Mechanistic Pathways
The success of the synthesis depends on the substituent at the C-5 position of the triazole ring.[1]
-
Scenario 1: C-5 is Hydrogen (H). [1]
-
Scenario 2: C-5 is Thiol (-SH). (Commonly required for 6-aryl derivatives).[1]
-
Reagent: Aromatic Acid (
) + Phosphorus Oxychloride ( ).[1][9] - activates the carboxylic acid to an acid chloride/phosphoryl species.[1] The N-amino group is acylated.[1][12] The carbonyl oxygen of the amide then undergoes cyclodehydration with the adjacent C-5 thiol group to close the thiadiazole ring.[1]
-
Note: If your starting material is strictly This compound (with a Hydrogen at C-5), you must proceed via Pathway A or first functionalize C-5 to a thiol to access Pathway B .[1]
Experimental Protocols
Pathway A: Synthesis of 3-(Ethylsulfanyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione
Targeting the thione derivative directly from the C5-H precursor.[1]
Materials
-
Precursor: this compound (1.0 equiv)[1]
-
Reagent: Carbon Disulfide (
) (1.5 equiv)[1] -
Solvent: Ethanol (Absolute) / Pyridine[1]
-
Workup: Dilute HCl (10%)
Step-by-Step Protocol
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of this compound in 20 mL of absolute ethanol containing 1.5 equiv of KOH.
-
Addition: Add
(15 mmol) dropwise to the solution at room temperature. Stir for 30 minutes. -
Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: CHCl
:MeOH 9:1). Evolution of gas may be observed (use a trap).[1] -
Cooling: Allow the reaction mixture to cool to room temperature.
-
Acidification: Pour the mixture onto crushed ice (approx. 100 g) and acidify carefully with 10% HCl to pH 2–3.
-
Isolation: A precipitate will form.[1][9][10] Filter the solid under vacuum.[1]
-
Purification: Wash the solid with cold water. Recrystallize from Ethanol/DMF (1:1) to yield the pure thione.[1]
Pathway B: Synthesis of 3-(Ethylsulfanyl)-6-Aryl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles
Targeting the 6-substituted scaffold.[1] Prerequisite: This reaction is most efficient if the starting material is 4-amino-3-(ethylsulfanyl)-1,2,4-triazole-5-thiol .[1] If you have the 5-H derivative, yields will be negligible without prior thiolation.[1]
Materials
-
Precursor: 4-Amino-3-(ethylsulfanyl)-1,2,4-triazole-5-thiol (1.0 equiv)[1]
-
Reagent: Substituted Aromatic Acid (e.g., 4-Chlorobenzoic acid) (1.0 equiv)
-
Cyclizing Agent: Phosphorus Oxychloride (
) (5–10 mL, acts as solvent/reagent)[1] -
Workup: Sodium Bicarbonate (
), Crushed Ice
Step-by-Step Protocol
-
Setup: Place 5 mmol of the triazole precursor and 5 mmol of the aromatic acid in a dry 50 mL round-bottom flask.
-
Activation: Add 10 mL of
carefully. -
Reflux: Heat the mixture under reflux (approx. 105–110°C) for 5–7 hours.
-
Checkpoint: The reaction mixture should turn from a suspension to a clear (often dark) solution.
-
-
Quenching: Cool the mixture to room temperature. Slowly pour the reaction mass onto 200 g of crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess
.[1] -
Neutralization: Adjust the pH to 7–8 using solid
or ammonia solution. This step is critical to precipitate the free base product.[1] -
Isolation: Filter the resulting solid.
-
Purification: Wash with water, then recrystallize from Ethanol or Dioxane.[1]
Data Interpretation & Troubleshooting
Solvent and Reagent Effects (Pathway B)[1]
The choice of cyclizing agent drastically affects yield.[1]
| Reagent | Conditions | Typical Yield | Notes |
| POCl | Reflux, 5h | 75–90% | Preferred method.[1] High yield, clean workup. |
| SOCl | Reflux, 8h | 40–60% | Lower yield, often requires pyridine catalyst.[1] |
| H | Conc., RT | <30% | High degradation of the triazole ring.[1] |
| Microwave | POCl | 85–92% | Reaction time reduced to 10–20 mins.[1] |
Spectral Validation
Successful formation of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole ring is confirmed by:
-
IR Spectroscopy: Disappearance of the
doublet (3100–3300 cm ) and (2500–2600 cm ) signals.[1] Appearance of stretch (~1600 cm ) and stretch (~700 cm ).[1] -
H NMR: Absence of the broad
singlet (usually 5.0–6.0 ppm).[1] Presence of aromatic protons from the new 6-aryl group.[1] The ethyl group signals (triplet/quartet) should remain distinct.
Visualizing the Synthetic Workflow
The following diagram illustrates the decision logic and chemical pathways for this synthesis.
Caption: Decision tree for synthesizing triazolothiadiazoles based on the specific starting material configuration.
References
-
Synthesis of 3,6-disubstituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles via Cyclocondensation. Letters in Applied NanoBioScience. (2025). Link
-
Appliance Features of 4-Amino-1,2,4-triazole-3-thiols in the Synthesis of 3,6-Disubstituted [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles. Acta Chimica Slovenica. (2025). Link
-
Synthesis and biological evaluation of some novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles. European Journal of Medicinal Chemistry. (2014). Link
-
Efficient Synthesis of 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazoles Derivatives. African Journal of Biological Sciences. (2024). Link
-
Solvent-free reaction of 4-amino-1,2,4-triazole-3-thiols with 1,2,4-triazine-5-carbonitriles. ResearchGate. (2025).[1][12] Link
Sources
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. chemmethod.com [chemmethod.com]
- 3. library.dmed.org.ua [library.dmed.org.ua]
- 4. nanobioletters.com [nanobioletters.com]
- 5. eprints.utar.edu.my [eprints.utar.edu.my]
- 6. Synthesis of some new [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Appliance Features of 4-Amino-1,2,4-triazole-3-thiols in the Synthesis of 3,6-Disubstituted [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, crystal structure and biological evaluation of some novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dpkmr.edu.in [dpkmr.edu.in]
- 10. scispace.com [scispace.com]
- 11. Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Electrochemical Impedance Spectroscopy (EIS) of 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine Adsorbed Films
Executive Summary
This guide details the protocol for characterizing 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine (henceforth referred to as ETA ) surface films using Electrochemical Impedance Spectroscopy (EIS). ETA is a 1,2,4-triazole derivative characterized by high electron density due to the presence of an exocyclic amine (
While triazole scaffolds are fundamental in drug development (e.g., fluconazole), in materials science, they function as potent corrosion inhibitors and surface modifiers . They form protective conversion coatings on transition metals (Copper, Mild Steel) via chemisorption. This protocol quantifies the integrity, coverage, and inhibition efficiency of these molecular coatings.
Mechanistic Principles
To interpret EIS data correctly, one must understand the interface. ETA does not merely "sit" on the surface; it coordinates with metal cations (
Adsorption Mechanism
The inhibition mechanism relies on the donation of lone pair electrons from the Nitrogen (triazole ring + amine) and Sulfur atoms to the empty d-orbitals of the metal surface.
-
Physisorption: Electrostatic interaction between protonated ETA and charged metal surface.
-
Chemisorption: Coordinate covalent bond formation (Metal-N or Metal-S).[1]
Visualization of the Interface
The following diagram illustrates the blocking mechanism and the corresponding electrochemical circuit elements.
Caption: Schematic of ETA adsorption blocking active metal sites. The formation of the barrier layer directly increases Charge Transfer Resistance (
Experimental Protocol
Materials & Reagents[2][3]
-
Analyte: this compound (High purity >98%).
-
Solvent: Ethanol or DMSO (for stock solution), diluted into the corrosive medium.
-
Electrolyte: 1.0 M HCl (for steel) or 3.5% NaCl (for copper/marine simulations).
-
Working Electrode (WE): Mild Steel (C38) or Copper coupon (
exposed area). -
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum mesh or Graphite rod (Surface area >
WE).
Electrode Preparation (Critical Step)
Data reproducibility depends entirely on surface preparation.
-
Abrasion: Wet polish the WE using SiC paper sequentially: 400, 800, 1200, to 2000 grit.
-
Cleaning: Ultrasonic bath in ethanol (5 min) followed by deionized water (5 min) to remove polishing debris.
-
Drying: Dry under a stream of
gas. Proceed to immersion immediately to prevent air oxidation.
Electrochemical Cell Setup
-
Open Circuit Potential (OCP): Immerse the WE in the test solution (with or without ETA). Monitor OCP for 30–60 minutes until stability is reached (
).-
Why? EIS must be performed at thermodynamic equilibrium. Drifting potential introduces artifacts at low frequencies.
-
-
EIS Parameters:
-
Frequency Range: 100 kHz to 10 mHz (0.01 Hz).
-
AC Amplitude: 10 mV peak-to-peak (perturbation must be small to maintain linearity).
-
Points per Decade: 10 (ensures sufficient resolution for fitting).
-
Data Analysis & Interpretation
Nyquist Plot Analysis
The Nyquist plot (
-
Diameter of Loop: Corresponds to the Charge Transfer Resistance (
). -
Trend: As ETA concentration increases, the loop diameter should increase, indicating higher resistance to corrosion.
Equivalent Circuit Modeling
For a solid electrode with surface roughness (micro-roughness from polishing), use a Constant Phase Element (CPE) instead of a pure capacitor.
Circuit Code (Randles with CPE):
- : Solution Resistance (High frequency intercept).
- (CPE): Constant Phase Element representing the double layer.
- : Charge Transfer Resistance (Diameter of the semicircle).
- : Warburg impedance (only if diffusion is observed at low freq; often omitted for inhibited surfaces).
Caption: Modified Randles circuit used to fit EIS data for ETA-coated electrodes. Rct is the primary metric for inhibition efficiency.
Calculating Inhibition Efficiency ( )
Once
Quantitative Expectations
The following table summarizes expected trends for a successful ETA coating on Mild Steel in 1M HCl.
| Parameter | Blank (No ETA) | Low Conc. ETA (10 µM) | High Conc. ETA (1 mM) | Physical Meaning |
| 20 - 50 | 150 - 300 | 800 - 1500 | Resistance to electron transfer increases due to film formation. | |
| 100 - 200 | 80 - 100 | 20 - 50 | Capacitance decreases as water molecules are replaced by ETA (lower dielectric constant). | |
| 0.80 - 0.85 | 0.86 - 0.88 | 0.90 - 0.95 | Surface becomes more homogenous/smoother. | |
| 0% | ~70% | >90% | Percentage of surface protected. |
Validation & Quality Control
To ensure "Trustworthiness" (Part of E-E-A-T), every dataset must be validated.
-
Kramers-Kronig (K-K) Transform: Always perform a K-K test on the raw impedance data.
-
If the experimental data deviates from the K-K transform by >1-2%, the system is non-stationary (drifting OCP) or non-linear (amplitude too high). Discard and repeat.
-
-
Chi-Squared (
) Fitting: When fitting the equivalent circuit, aim for . If is high, check for inductive loops (adsorption relaxation) at low frequencies and add an Inductor ( ) to the circuit if necessary.
References
-
BenchChem. (2025).[1] Application Notes and Protocols: 3-Mercapto-1,2,4-triazole as a Corrosion Inhibitor for Copper.[1] Retrieved from
-
DergiPark. (2012). 1,2,4-Triazole as Corrosion Inhibitor for C38 Steel in Hydrochloric Acid Medium.[2][3] Retrieved from
-
ResearchGate. (2025).[4] 4-Amino-3-butyl-5-mercapto-1,2,4-triazole: a new corrosion inhibitor for mild steel in sulphuric acid.[4] Retrieved from
-
KTA University. (2019). Using Electrochemical Impedance Spectroscopy (EIS) for Coating Performance.[5][6][7] Retrieved from
-
National Institutes of Health (PMC). (2023). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel.[4][8] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. usbr.gov [usbr.gov]
- 6. Electrochemical Impedance Spectroscopy (EIS) Testing - Charter Coating [chartercoating.com]
- 7. docs.paint.org [docs.paint.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Catalyst Selection for Efficient 3-(Ethylsulfanyl)-4H-1,2,4-triazol-4-amine Functionalization
Welcome to the technical support center for the functionalization of 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the catalytic functionalization of this versatile heterocyclic scaffold. The 1,2,4-triazole core is a key pharmacophore in numerous therapeutic agents, and its effective modification is crucial for the development of new chemical entities.[1][2]
This document will focus on providing practical, field-proven insights into catalyst selection and reaction optimization, moving beyond simple protocols to explain the "why" behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the functionalization of this compound?
The main challenges in functionalizing this triazole derivative stem from its multiple potential coordination sites for a metal catalyst and the nucleophilicity of the exocyclic amino group. The triazole ring itself contains several nitrogen atoms that can coordinate with a metal center, potentially leading to catalyst inhibition or undesired side reactions.[3] Furthermore, the 4-amino group can be a challenging nucleophile for certain cross-coupling reactions.[3]
Q2: Which catalytic systems are most effective for N-arylation of the 4-amino group?
Both palladium- and copper-based catalytic systems have proven effective for the N-arylation of 4-amino-1,2,4-triazoles. The choice between them often depends on the specific substrates, desired reaction conditions, and cost considerations.
-
Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[4][5] Modern systems using bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are particularly effective for coupling challenging substrates like heteroaryl amines.[3][4]
-
Copper-catalyzed N-arylation (Ullmann-type reaction) offers a more economical alternative to palladium.[5][6] Recent advancements have led to the development of highly efficient copper-catalyzed systems that can operate under milder conditions, sometimes even at room temperature and without the need for a ligand.[5][7][8]
Q3: How do I choose the right ligand for a Palladium-catalyzed amination of this triazole?
Ligand selection is critical for a successful Buchwald-Hartwig reaction. The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. For a primary amine like this compound, ligands such as BrettPhos and RuPhos are often good starting points.[4] For more challenging couplings, especially with sterically hindered or electron-poor aryl halides, more specialized ligands like tBuBrettPhos or DavePhos may be necessary.[4] It is often best to screen a small panel of ligands to identify the optimal one for your specific substrate combination.[9]
Q4: Can I functionalize the triazole ring itself, and what catalysts should I consider?
While this guide focuses on the 4-amino group, functionalization of the triazole ring is also possible, typically through C-H activation or by starting with a halogenated triazole precursor. For such transformations, palladium catalysts are frequently employed. For instance, Suzuki-Miyaura cross-coupling reactions can be used to introduce aryl or heteroaryl groups at the carbon positions of the triazole ring using a suitable palladium catalyst and ligand system.[10][11]
Troubleshooting Guides
Problem 1: Low or No Yield in Buchwald-Hartwig Amination
This is a common issue that can arise from several factors related to the catalyst, reagents, or reaction conditions.
| Possible Cause | Troubleshooting Recommendation | Scientific Rationale |
| Inactive Catalyst | Use a reliable precatalyst, such as a G3 or G4 palladacycle.[4] Consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates. | Modern precatalysts are designed to efficiently generate the active Pd(0) species, which is essential for the catalytic cycle to begin.[4][12] |
| Inappropriate Ligand Choice | Screen a variety of ligands. For primary amines, start with ligands like BrettPhos or RuPhos.[4] | The ligand's steric and electronic properties directly impact the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[4] |
| Incorrect Base Selection | Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS. For base-sensitive substrates, consider weaker bases like Cs₂CO₃ or K₃PO₄, possibly at higher temperatures.[4] | The base is required to deprotonate the amine, making it a more potent nucleophile. However, a base that is too strong or nucleophilic can lead to side reactions.[4] |
| Poor Substrate Reactivity | For less reactive aryl chlorides, use bulky, electron-rich phosphine ligands. If possible, switch to the corresponding aryl bromide or iodide.[4] | Aryl chlorides have a stronger C-Cl bond, making oxidative addition more difficult. Electron-rich ligands enhance the electron density on the palladium center, facilitating this step.[4] |
| Oxygen Contamination | Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), rendering it inactive. |
Problem 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired functionalized triazole.
| Side Product | Possible Cause | Troubleshooting Recommendation |
| Hydrodehalogenation | The aryl halide is reduced to the corresponding arene. | Optimize catalyst loading and reaction temperature. Ensure the absence of water and other protic sources. |
| Homocoupling | Dimerization of the aryl halide or the amine. | Adjusting the catalyst-to-ligand ratio and lowering the reaction temperature can often minimize homocoupling. |
| Isomeric Products | In some cases, reaction at other positions on the triazole ring can occur. | This is less common for the 4-amino position but can be influenced by the catalyst and ligand. Screening different catalytic systems may be necessary. |
Problem 3: Difficulty in Product Purification
The polar nature of the triazole core can sometimes make purification by standard column chromatography challenging.
| Issue | Recommendation |
| Product Streaking on TLC/Column | Add a small amount of a polar solvent like methanol or a basic additive like triethylamine to the eluent. |
| Poor Separation from Starting Materials | If the product and starting material have similar polarities, consider derivatization of the product to alter its polarity before purification. |
| Insoluble Product | Recrystallization from an appropriate solvent system can be an effective purification method. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general procedure for the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium precatalyst (e.g., BrettPhos Palladacycle G3)
-
BrettPhos ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), the palladium precatalyst (0.02 equiv), the BrettPhos ligand (0.04 equiv), and NaOtBu (1.4 equiv) to an oven-dried reaction vial equipped with a stir bar.
-
Seal the vial with a cap containing a PTFE septum.
-
Remove the vial from the glovebox and add anhydrous, degassed toluene via syringe.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ligand-Free Copper-Catalyzed N-Arylation
This protocol describes a more economical and environmentally friendly method using a copper catalyst.[5]
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) oxide (Cu₂O) or Copper(II) oxide (CuO) nanoparticles[5][7]
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vial, add this compound (1.0 equiv), the aryl iodide (1.1 equiv), Cu₂O (0.1 equiv), and K₂CO₃ (2.0 equiv).
-
Add anhydrous DMF.
-
Stir the reaction mixture at room temperature or heat to 80-110 °C, depending on the reactivity of the aryl iodide. Monitor the reaction by TLC or LC-MS.
-
After completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Troubleshooting Workflow: Low Yield
Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.
References
- Benchchem. (n.d.). Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis.
- Benchchem. (n.d.). Troubleshooting common issues in 1,2,4-triazole synthesis pathways.
- ResearchGate. (n.d.). 4-Amino-1,2,4-triazoles and 1,3,4-oxadiazoles·palladium(II) recoverable complexes as catalysts in the sustainable Suzuki-Miyaura cross-coupling reaction.
- Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
- PubMed. (n.d.). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives.
- (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- (n.d.). NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole.
- ACS Publications. (2022). Copper-Catalyzed One-Step Formation of Four C–N Bonds toward Polyfunctionalized Triazoles via Multicomponent Reaction. Organic Letters.
- (2012). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition.
- Royal Society of Chemistry. (n.d.). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers.
- Benchchem. (n.d.). Application Notes and Protocols for N-arylation of 1,2,4-Triazoles.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
- Organic Chemistry Portal. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization.
- ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling.
- ResearchGate. (n.d.). N-arylation of 1,2,4-triazole.
- ACS Publications. (n.d.). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa.
- (n.d.). Structures of new Cu(II) and Co(II) 4-amino-1,2,4-triazole coordination compounds.
- (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
- YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions.
- ResearchGate. (n.d.). Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- ResearchGate. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters.
- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
- PMC. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles.
- MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
- SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review.
- ResearchGate. (n.d.). Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives.
- PMC. (n.d.). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative.
- ACS Publications. (n.d.). The Chemistry of 1,2,4-Triazoles. Chemical Reviews.
- PMC. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles.
- MDPI. (n.d.). 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole.
- ACS Publications. (n.d.). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry.
- (n.d.). Compound N-[3-(ethylsulfanyl)-4H-1,2,4-triazol-4-yl]-1-(4-methylphenyl)methanimine....
- Chemdiv. (n.d.). Compound 3-{[(4-ethoxyphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine.
- ResearchGate. (n.d.). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
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Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine
For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains an indispensable tool for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine, a molecule of interest in medicinal chemistry.[1] By comparing its predicted spectral features with the experimentally determined spectrum of the parent compound, 4-amino-4H-1,2,4-triazole, we offer a comprehensive framework for the characterization of this class of compounds.
The Importance of Spectral Fingerprinting in Drug Discovery
The journey of a drug from conception to clinic is paved with rigorous analytical checkpoints. Among these, the unambiguous confirmation of a molecule's chemical structure is a foundational step. 1H NMR spectroscopy provides a detailed "fingerprint" of a molecule by mapping the chemical environment of its hydrogen atoms. The chemical shift, signal splitting (multiplicity), and integration of the peaks in a 1H NMR spectrum reveal the connectivity and spatial arrangement of atoms, which are critical determinants of a compound's biological activity. For substituted 1,2,4-triazoles, which are known to possess a wide range of pharmacological activities including anticancer and anticonvulsant properties, a thorough understanding of their spectral characteristics is essential for lead optimization and structure-activity relationship (SAR) studies.[2][3]
Experimental Protocol: Acquiring High-Resolution 1H NMR Spectra
To ensure data integrity and reproducibility, a standardized protocol for 1H NMR spectral acquisition is crucial. The following methodology is recommended for the analysis of this compound and its analogues.
1. Sample Preparation:
- Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent can influence the chemical shifts of labile protons, such as those of the amine group.
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference point (δ = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
- Shim the magnetic field to ensure homogeneity and minimize peak broadening.
- Set the appropriate acquisition parameters, including the spectral width, acquisition time, and number of scans. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
3. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the absorptive mode.
- Calibrate the chemical shift scale using the TMS signal as a reference.
- Integrate the signals to determine the relative number of protons corresponding to each peak.
Below is a conceptual workflow for the acquisition and analysis of the 1H NMR spectrum.
Figure 1. Workflow for 1H NMR spectral acquisition and analysis.
Predicted 1H NMR Spectrum of this compound
Based on established principles of NMR spectroscopy and data from related structures, the 1H NMR spectrum of this compound is predicted to exhibit the following key features:
-
Triazole Ring Proton (H-5): The 4H-1,2,4-triazole ring contains a single proton at the 5-position. In related 4-amino-1,2,4-triazole derivatives, this proton typically appears as a sharp singlet in the downfield region of the spectrum, generally between δ 8.0 and 9.0 ppm .[2][3] The electron-withdrawing nature of the triazole ring deshields this proton, causing it to resonate at a high chemical shift.
-
Amine Protons (-NH2): The two protons of the 4-amino group are expected to appear as a singlet. The chemical shift of amine protons can be highly variable and is influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding.[4] In some reported 4-amino-1,2,4-triazole derivatives, this signal has been observed around δ 5.3 ppm .[5][6] The peak may be broad, especially in the presence of moisture.
-
Ethyl Group Protons (-S-CH2-CH3): The ethylsulfanyl substituent will give rise to two distinct signals:
-
A quartet corresponding to the two methylene protons (-S-CH2-). These protons are adjacent to a methyl group (3 neighboring protons), and according to the n+1 rule, their signal will be split into 3+1 = 4 lines. The sulfur atom is moderately electron-withdrawing, so these protons are expected to resonate in the range of δ 2.5 - 3.0 ppm .
-
A triplet corresponding to the three methyl protons (-CH3). These protons are adjacent to a methylene group (2 neighboring protons), so their signal will be split into 2+1 = 3 lines. This signal will appear further upfield, typically in the range of δ 1.2 - 1.5 ppm .[7] The coupling constant (J-value) for the interaction between the methylene and methyl protons of an ethyl group is typically around 7 Hz.[8]
-
The following diagram illustrates the predicted proton environments and their expected splitting patterns.
Sources
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A Comparative Guide to the Single Crystal X-ray Diffraction of 4-Amino-1,2,4-triazole Derivatives
A Note to the Researcher: The primary focus of this guide, 3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine, is a molecule of significant interest within contemporary drug discovery programs. However, as of the latest literature surveys, a definitive single crystal X-ray structure for this specific compound has not been publicly deposited in crystallographic databases. This guide, therefore, adopts a comparative analytical approach. We will present a detailed examination of a closely related, structurally complex 4-amino-1,2,4-triazole derivative for which high-quality single crystal X-ray diffraction data is available. This will serve as a robust proxy, enabling us to infer and discuss the likely structural nuances of our target molecule.
Introduction: The Structural Significance of 4-Amino-1,2,4-triazoles
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous antifungal, antiviral, and anticancer agents. The addition of a 4-amino group and various substituents at the 3- and 5-positions creates a rich scaffold for molecular design, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. Understanding the precise three-dimensional arrangement of these molecules through single crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.
In this guide, we will delve into the crystallographic analysis of a representative compound: 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one [1]. This molecule, while more complex than our primary target, shares the key 4-amino-1,2,4-triazole core with a sulfur-containing substituent at the 3-position, making it an excellent case study.
Comparative Crystallographic Data Analysis
The table below presents the key crystallographic data for our case study compound. For comparative purposes, we have also included data for a related 4-amino-5-indolyl-1,2,4-triazole-3-thione[2].
| Parameter | 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-...[1] | 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione[2] |
| Chemical Formula | C₂₀H₁₆Cl₂N₈O₄S | C₁₀H₉N₅S |
| Formula Weight | 535.36 | 247.28 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁ |
| a (Å) | 10.393(3) | 6.23510(10) |
| b (Å) | 18.008(5) | 26.0156(4) |
| c (Å) | 12.448(4) | 12.4864(2) |
| α (°) | 90 | 90 |
| β (°) | 108.330(5) | 93.243(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2213.6(11) | 2023.33(5) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.605 | 1.623 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Not Specified |
| Temperature (K) | 296(2) | Not Specified |
| Final R indices [I > 2σ(I)] | R₁ = 0.0543, wR₂ = 0.1438 | Not Specified |
Expert Insights: The choice of a monoclinic crystal system for both compounds is common for molecules of this nature. The space group, however, differs. The centrosymmetric space group P2₁/c for our primary example suggests that the molecule crystallizes in a way that an inversion center relates asymmetric units. In contrast, the non-centrosymmetric space group P2₁ for the indolyl-substituted triazole indicates the absence of such an inversion center in the crystal packing. This seemingly subtle difference can have significant implications for the material's bulk properties, such as piezoelectricity or second-harmonic generation.
Experimental Protocol: A Self-Validating System for Single Crystal X-ray Diffraction
The following protocol outlines the critical steps involved in obtaining high-quality single crystal X-ray diffraction data. This workflow is designed to be self-validating, with checkpoints to ensure data integrity at each stage.
1. Crystal Selection and Mounting:
-
Causality: The quality of the final crystal structure is fundamentally dependent on the quality of the single crystal used. A well-formed crystal with sharp edges and no visible defects is crucial.
-
Procedure:
-
Crystals of the synthesized compound are grown, typically by slow evaporation of a suitable solvent (e.g., DMF)[1].
-
Under a polarized light microscope, a single crystal of appropriate dimensions (e.g., 0.286 x 0.274 x 0.046 mm for our case study) is selected[1].
-
The selected crystal is carefully mounted on a goniometer head using a cryoloop and a minimal amount of cryoprotectant oil.
-
2. Data Collection:
-
Causality: The diffractometer collects a series of diffraction images as the crystal is rotated in the X-ray beam. The geometry of the diffraction pattern is used to determine the unit cell, and the intensities of the spots are used to solve the structure.
-
Procedure:
-
The mounted crystal is placed on the diffractometer (e.g., a Bruker APEX-II CCD) and cooled to a specific temperature (e.g., 296 K) to minimize thermal vibrations[1].
-
A preliminary set of frames is collected to determine the unit cell parameters and the crystal's orientation matrix.
-
A full sphere of diffraction data is collected using a specific radiation source (e.g., Mo Kα)[1]. Data collection strategies are optimized to ensure high completeness and redundancy.
-
3. Data Reduction and Structure Solution:
-
Causality: The raw diffraction images are processed to extract the intensities of the individual reflections. These intensities are then used to solve the phase problem and generate an initial electron density map.
-
Procedure:
-
The raw data is integrated and scaled using software like SHELXT[1].
-
The space group is determined from the systematic absences in the diffraction data.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.
-
4. Structure Refinement:
-
Causality: The initial model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Procedure:
-
The refinement is performed using software like SHELXL[1].
-
Atomic positions, and anisotropic displacement parameters for non-hydrogen atoms are refined.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final model is validated using metrics such as R-factors and goodness-of-fit.
-
Visualizing the Workflow
Caption: A generalized workflow for single crystal X-ray diffraction analysis.
Structural Insights and Inferences for this compound
From the analysis of our case study compound and related structures, we can infer several likely structural features for this compound:
-
Planarity of the Triazole Ring: The 1,2,4-triazole ring itself is expected to be essentially planar.
-
Conformation of the Ethylsulfanyl Group: The ethylsulfanyl group at the 3-position will likely exhibit some degree of conformational flexibility. The torsion angles around the C-S and S-C bonds will be influenced by crystal packing forces and any intramolecular interactions.
-
Intermolecular Interactions: The 4-amino group is a potent hydrogen bond donor. We can anticipate strong intermolecular N-H...N hydrogen bonds, potentially forming dimers or extended chains in the solid state. The sulfur atom of the ethylsulfanyl group could also act as a weak hydrogen bond acceptor.
-
Potential for Polymorphism: Given the conformational flexibility and the potential for different hydrogen bonding motifs, it is plausible that this compound could exhibit polymorphism, where different crystal packing arrangements could be accessed under varying crystallization conditions.
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, a comparative analysis of structurally related compounds provides invaluable insights into its likely solid-state conformation and intermolecular interactions. The experimental workflow and data presented in this guide offer a robust framework for researchers seeking to characterize this and other novel 4-amino-1,2,4-triazole derivatives. The determination of the crystal structure of the title compound will be a significant contribution to the field, further enabling the rational design of new therapeutic agents based on this versatile heterocyclic scaffold.
References
- Abdel-Wahab, B. F., Mabied, A. F., Fettinger, J. C., & Farahat, A. A. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org.
- Al-Soud, Y. A., Al-Masoudi, N. A. L., & Ferwanah, A. E. R. S. (2003). Synthesis and X-ray crystal structure analysis of substituted 1,2,4-triazolo [4',3':2,3]pyridazino[4,5-b]indole and its precursor. Molecules, 8(12), 859-867.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
